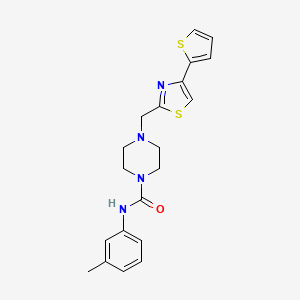
4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, a thiazole ring, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with thiophene-2-carboxylic acid, it undergoes cyclization with appropriate reagents to form the thiazole ring.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine under controlled conditions to form the piperazine-thiazole intermediate.
Carboxamide Formation: Finally, the intermediate is reacted with m-tolyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Catalyst Optimization: Using catalysts to increase reaction efficiency.
Solvent Selection: Choosing solvents that maximize yield and minimize environmental impact.
Reaction Conditions: Optimizing temperature, pressure, and reaction time for scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may be used to study interactions with biological macromolecules, such as proteins or nucleic acids, due to its potential binding properties.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide: Lacks the m-tolyl group, which may affect its binding properties and biological activity.
N-(m-Tolyl)piperazine-1-carboxamide: Lacks the thiazole and thiophene rings, which are crucial for its unique properties.
Uniqueness
The presence of both the thiazole and thiophene rings, along with the m-tolyl group, makes 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide unique. These structural features contribute to its potential as a versatile compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
属性
IUPAC Name |
N-(3-methylphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-15-4-2-5-16(12-15)21-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-6-3-11-26-18/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWXWQDLMJIRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
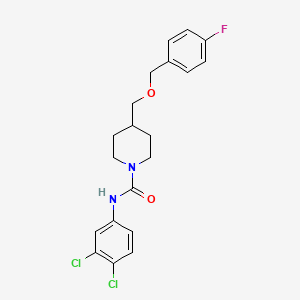
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2563605.png)
![N-(4-acetylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2563606.png)
![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
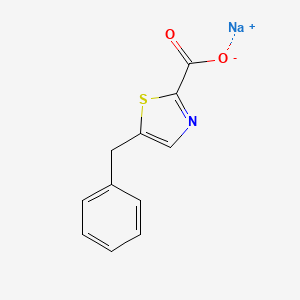
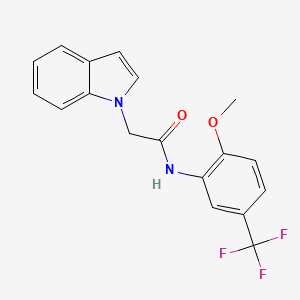

![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
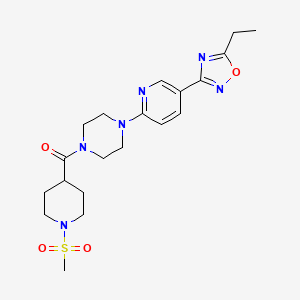
![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2563623.png)
